molecular formula C10H4BrClN2 B15330429 8-Bromo-3-chloroisoquinoline-4-carbonitrile

8-Bromo-3-chloroisoquinoline-4-carbonitrile

Cat. No.: B15330429
M. Wt: 267.51 g/mol
InChI Key: AWOJEVDQOJFIRB-UHFFFAOYSA-N
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Description

8-Bromo-3-chloroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H4BrClN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-chloroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method is the halogenation of isoquinoline derivatives. The process may include:

    Bromination: Introduction of a bromine atom at the 8th position of the isoquinoline ring.

    Chlorination: Introduction of a chlorine atom at the 3rd position.

    Cyanation: Introduction of a cyano group (-CN) at the 4th position.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and cyanation processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-chloroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products Formed

The products formed depend on the specific reactions and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of this compound with an arylboronic acid.

Scientific Research Applications

8-Bromo-3-chloroisoquinoline-4-carbonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.

    Material Science: The compound is used in the synthesis of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 8-Bromo-3-chloroisoquinoline-4-carbonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of bromine, chlorine, and cyano groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-4-chloroquinoline: Similar structure but lacks the cyano group.

    3-Bromo-4-chloroisoquinoline: Similar structure but with different substitution pattern.

    4-Bromo-3-chloroisoquinoline: Similar structure but with different substitution pattern.

Uniqueness

8-Bromo-3-chloroisoquinoline-4-carbonitrile is unique due to the specific arrangement of bromine, chlorine, and cyano groups on the isoquinoline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H4BrClN2

Molecular Weight

267.51 g/mol

IUPAC Name

8-bromo-3-chloroisoquinoline-4-carbonitrile

InChI

InChI=1S/C10H4BrClN2/c11-9-3-1-2-6-7(4-13)10(12)14-5-8(6)9/h1-3,5H

InChI Key

AWOJEVDQOJFIRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NC=C2C(=C1)Br)Cl)C#N

Origin of Product

United States

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